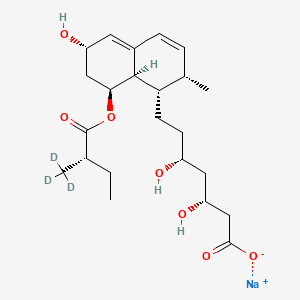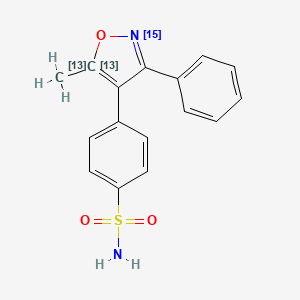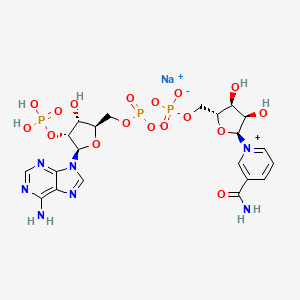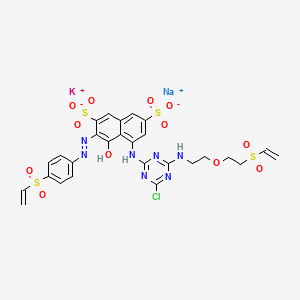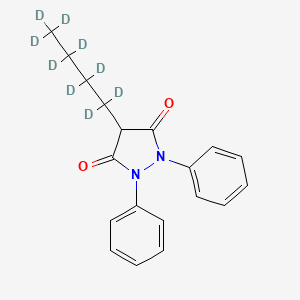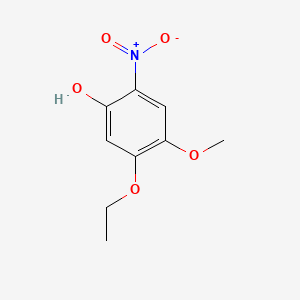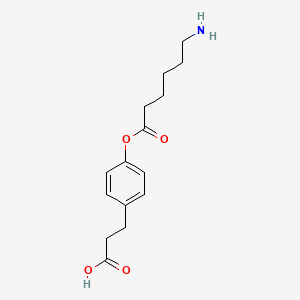
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
Übersicht
Beschreibung
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is an organic compound with the chemical formula C15H21NO4 and a molecular weight of 279.33 g/mol . It features a benzene ring, a propionic acid group, an amino group, and a caproyloxy group. This compound is commonly used as a non-steroidal anti-inflammatory drug (NSAID) for treating inflammation and pain .
Wirkmechanismus
Target of Action
It is commonly used as a non-steroidal anti-inflammatory drug (nsaid) . NSAIDs typically work by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
As an nsaid, it likely works by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This results in the alleviation of inflammation, pain, and fever symptoms.
Biochemical Pathways
Given its classification as an nsaid, it is likely involved in the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
As an nsaid, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is the suppression of inflammation and alleviation of pain and fever symptoms . This is achieved through the inhibition of prostaglandin synthesis, which mediates these symptoms.
Action Environment
It is always recommended to store the compound under appropriate conditions to ensure its stability and efficacy .
Biochemische Analyse
Biochemical Properties
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), which play crucial roles in the inflammatory response. Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX enzymes, leading to their inhibition. This binding interaction prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects, although the compound’s efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without causing significant adverse effects. At high doses, it may exhibit toxic effects, such as gastrointestinal irritation, renal impairment, and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in greater therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with COX enzymes. It affects the metabolic flux of arachidonic acid, leading to reduced levels of prostaglandins. Additionally, the compound may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s presence in particular subcellular locations can enhance its efficacy in inhibiting COX enzymes and modulating inflammatory responses .
Vorbereitungsmethoden
The synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid involves the following steps :
Nucleophilic Addition Reaction: 6-Aminocaproic acid reacts with 4-hydroxybenzaldehyde to form 6-aminohexanoic acid-4-hydroxybenzyl alcohol.
Acylation Reaction: The product from the first step reacts with propionic anhydride to yield this compound.
Analyse Chemischer Reaktionen
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions with reagents like acyl chlorides or sulfonyl chlorides, forming amides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: This compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: As an NSAID, it is used in pharmacological research to study its anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Vergleich Mit ähnlichen Verbindungen
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid can be compared with other similar compounds such as :
Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.
Naproxen: A widely used NSAID with a longer half-life and different pharmacokinetic properties.
Ketoprofen: An NSAID with similar anti-inflammatory and analgesic effects but different side effect profiles.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and its applications in various fields.
Eigenschaften
IUPAC Name |
3-[4-(6-aminohexanoyloxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c16-11-3-1-2-4-15(19)20-13-8-5-12(6-9-13)7-10-14(17)18/h5-6,8-9H,1-4,7,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQFOQOMOXWCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652428 | |
| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760127-60-4 | |
| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)
